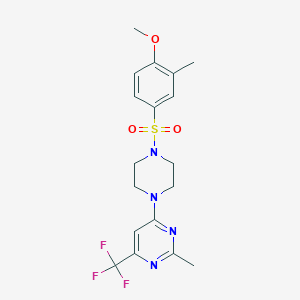
N,3,3-trimethyl-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,3-trimethyl-N-phenylbutanamide is an organic compound with the molecular formula C13H19NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Dehydrating agents like thionyl chloride or phosphorus trichloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Flow Systems: To ensure consistent production and high yield
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the amide to amines
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
N,3,3-trimethyl-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activities
Interact with Receptors: Modulate receptor functions, leading to various physiological effects
Affect Cellular Pathways: Influence signaling pathways, gene expression, and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N,2-diphenylbutanamide
- 2-methyl-3-oxo-N-phenylbutanamide
- 3-(aminocarbothioyl)hydrazono-N-phenylbutanamide
Uniqueness
N,3,3-trimethyl-N-phenylbutanamide stands out due to its specific structural features, such as the presence of three methyl groups and a phenyl ring, which confer unique chemical and biological properties
Properties
IUPAC Name |
N,3,3-trimethyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJYLEAZYLJLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
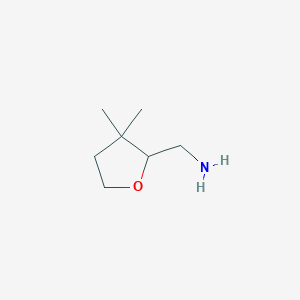
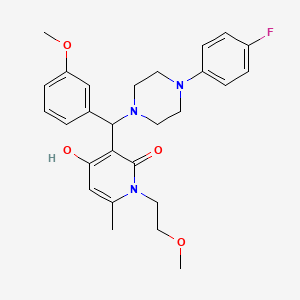
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)
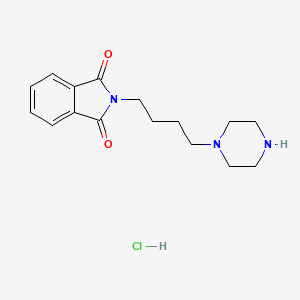
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
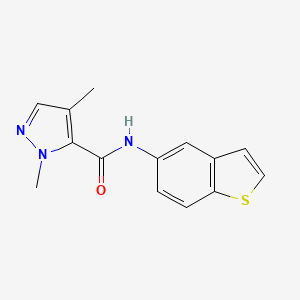
![Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

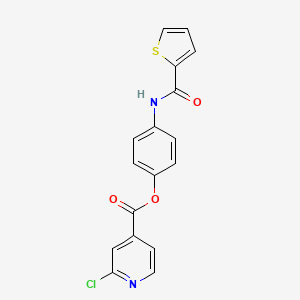
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2476119.png)
